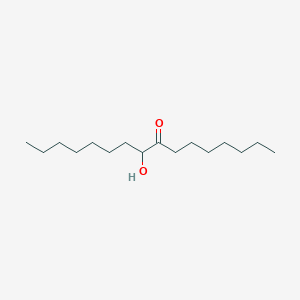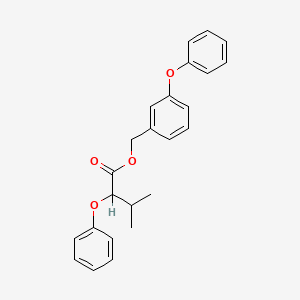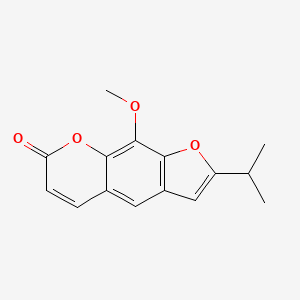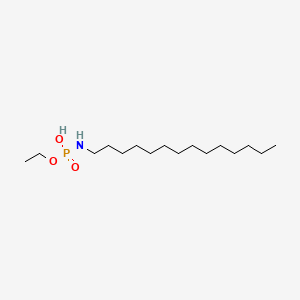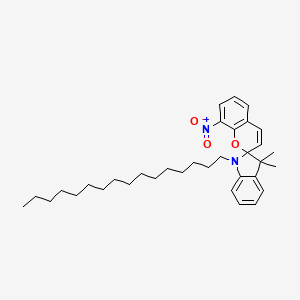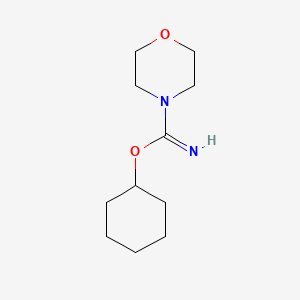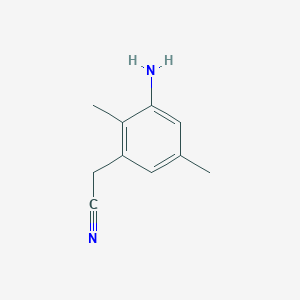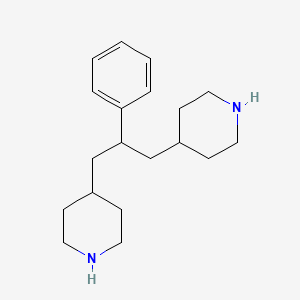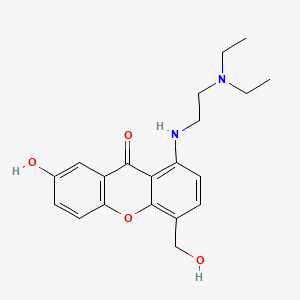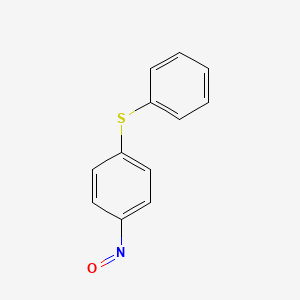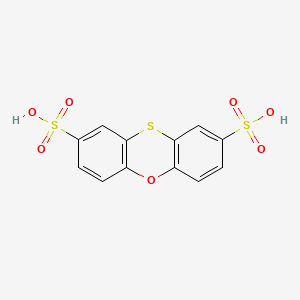![molecular formula C21H26N6O5 B12802866 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 95343-00-3](/img/structure/B12802866.png)
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline moiety, making it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with L-Glutamic Acid: The quinazoline derivative is then coupled with L-Glutamic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known antineoplastic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to a reduction in cell proliferation, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.
Aminopterin: Another folic acid derivative with antineoplastic properties.
Pemetrexed: A multi-targeted antifolate with applications in cancer treatment.
Uniqueness
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
CAS番号 |
95343-00-3 |
|---|---|
分子式 |
C21H26N6O5 |
分子量 |
442.5 g/mol |
IUPAC名 |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h2-5,11,16,24H,1,6-10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |
InChIキー |
TYOWJZPXJKBXTL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



